molecular formula C5H8N4 B6235032 5-cyclobutyl-1H-1,2,3,4-tetrazole CAS No. 1369868-65-4

5-cyclobutyl-1H-1,2,3,4-tetrazole

Cat. No.: B6235032
CAS No.: 1369868-65-4
M. Wt: 124.1
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Description

5-cyclobutyl-1H-1,2,3,4-tetrazole is a synthetic organic compound that belongs to the tetrazole family. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a cyclobutyl group attached to the tetrazole ring, which imparts unique chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclobutyl-1H-1,2,3,4-tetrazole typically involves the cycloaddition of sodium azide with organic nitriles. One common method is the reaction of cyclobutyl nitrile with sodium azide in the presence of a catalyst such as zinc chloride or iodine. The reaction is usually carried out in a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-cyclobutyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines or other nitrogen heterocycles .

Scientific Research Applications

5-cyclobutyl-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-cyclobutyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biological processes, including enzyme inhibition and receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclobutyl-1H-1,2,3,4-tetrazole is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals .

Properties

CAS No.

1369868-65-4

Molecular Formula

C5H8N4

Molecular Weight

124.1

Purity

95

Origin of Product

United States

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